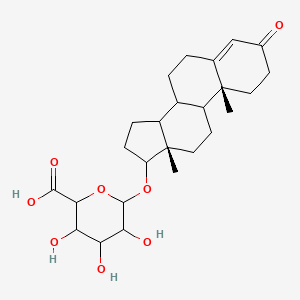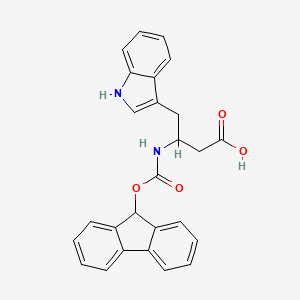
3-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The indole ring in its structure is derived from tryptophan, an essential amino acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of tryptophan is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting tryptophan with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反応の分析
Types of Reactions
3-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Piperidine, trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Oxidized indole derivatives
Reduction: Reduced amino acid derivatives
Substitution: Deprotected amino acids or peptides
科学的研究の応用
3-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
作用機序
The mechanism of action of 3-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of tryptophan, preventing unwanted reactions during peptide chain elongation. The indole ring of tryptophan can participate in various biochemical interactions, including hydrogen bonding and π-π stacking, which are crucial for protein structure and function.
類似化合物との比較
Similar Compounds
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tryptophan: Another Fmoc-protected tryptophan derivative used in peptide synthesis.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid: A similar compound with a different side chain, used in similar applications.
Uniqueness
3-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid is unique due to its specific structure, which combines the Fmoc protecting group with the indole ring of tryptophan. This combination allows for versatile applications in peptide synthesis and biochemical research.
特性
分子式 |
C26H22N2O4 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
3-(9H-fluoren-9-yloxycarbonylamino)-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C26H22N2O4/c29-24(30)14-17(13-16-15-27-23-12-6-5-7-18(16)23)28-26(31)32-25-21-10-3-1-8-19(21)20-9-2-4-11-22(20)25/h1-12,15,17,25,27H,13-14H2,(H,28,31)(H,29,30) |
InChIキー |
BVDQBWFTWOLRAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)OC(=O)NC(CC4=CNC5=CC=CC=C54)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


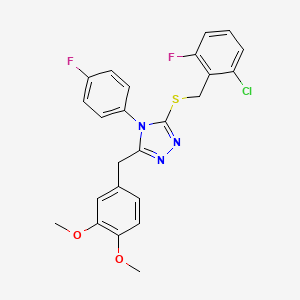
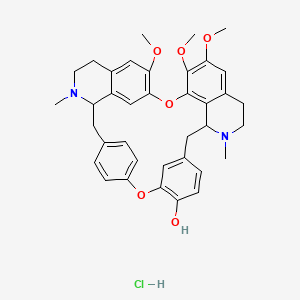

![N-methyl-2-[[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14785282.png)


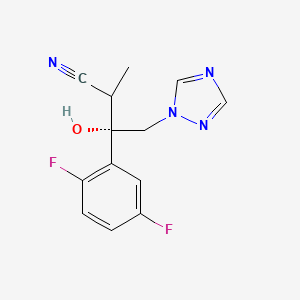
![2-(hydroxymethyl)-6-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B14785310.png)
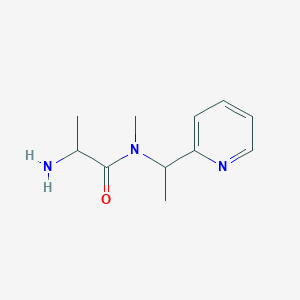
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide](/img/structure/B14785323.png)
![6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine](/img/structure/B14785332.png)
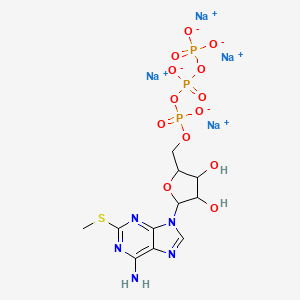
![sodium;(1R,2S,9S)-2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B14785368.png)
